molecular formula C17H22N2O2S B2800285 Tert-butyl 4-(1,3-benzothiazol-2-yl)piperidine-1-carboxylate CAS No. 1373879-28-7

Tert-butyl 4-(1,3-benzothiazol-2-yl)piperidine-1-carboxylate

Cat. No.: B2800285
CAS No.: 1373879-28-7
M. Wt: 318.44
InChI Key: RTBLGLFTLCLKRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(1,3-benzothiazol-2-yl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidinecarboxylates It is characterized by the presence of a benzothiazole ring attached to a piperidine moiety, which is further substituted with a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(1,3-benzothiazol-2-yl)piperidine-1-carboxylate typically involves the reaction of 1,3-benzothiazole with piperidine derivatives under specific conditions. One common method includes the use of tert-butyl 4-hydroxypiperidine-1-carboxylate as a starting material, which undergoes a series of reactions to introduce the benzothiazole moiety . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated systems and advanced purification techniques such as chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(1,3-benzothiazol-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various substituted derivatives depending on the nature of the substituent introduced .

Mechanism of Action

The mechanism of action of tert-butyl 4-(1,3-benzothiazol-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. The piperidine ring may enhance the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(1,3-benzothiazol-2-yl)piperidine-1-carboxylate is unique due to its specific combination of a benzothiazole ring and a piperidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

tert-butyl 4-(1,3-benzothiazol-2-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S/c1-17(2,3)21-16(20)19-10-8-12(9-11-19)15-18-13-6-4-5-7-14(13)22-15/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTBLGLFTLCLKRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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